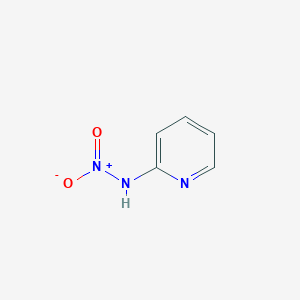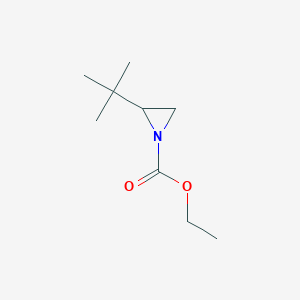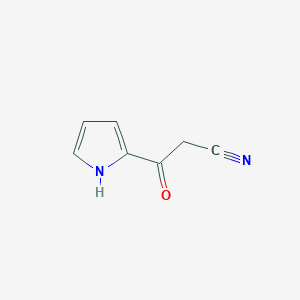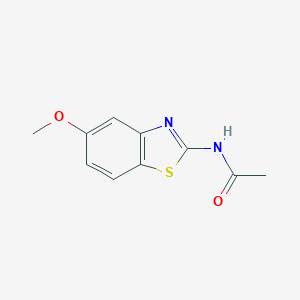
N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide, also known as BZ-423, is a small molecule drug that has shown potential in treating various autoimmune and inflammatory diseases. It was first synthesized by scientists at the University of Michigan in the early 2000s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide involves the inhibition of a protein called mitochondrial benzodiazepine receptor (mBDZR). This protein is involved in regulating the immune system and is overexpressed in various autoimmune and inflammatory diseases. By inhibiting mBDZR, N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide reduces the activity of immune cells, leading to a decrease in inflammation and autoimmune responses. Additionally, N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Efectos Bioquímicos Y Fisiológicos
N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and autoimmune responses, leading to improvements in disease symptoms. Additionally, N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth and metastasis. However, the specific biochemical and physiological effects of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide are still being studied, and further research is needed to fully understand its mechanisms of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide in lab experiments is its specificity for mBDZR. This allows researchers to study the effects of mBDZR inhibition on various biological processes. Additionally, N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been shown to have low toxicity in animal studies, making it a safe candidate for further research. However, one limitation of using N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, further research is needed to fully understand the potential side effects of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide and its long-term effects on biological systems.
Direcciones Futuras
There are numerous future directions for research on N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the final product. Additionally, further research is needed to fully understand the mechanisms of action of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide and its potential therapeutic applications. This includes studying its effects on various autoimmune and inflammatory diseases, as well as its potential as an anti-cancer agent. Finally, there is a need for more comprehensive studies on the potential side effects of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide and its long-term effects on biological systems.
Métodos De Síntesis
The synthesis of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride to form 2-chloro-N-(2-mercaptophenyl)acetamide. The second step involves the reaction of this intermediate product with 5-methoxy-2-mercaptobenzothiazole to form N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide. The overall yield of this process is around 20%, and the purity of the final product is typically greater than 95%.
Aplicaciones Científicas De Investigación
N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been the subject of numerous scientific studies, primarily focused on its potential therapeutic applications. It has been shown to have anti-inflammatory and immunosuppressive effects, making it a promising candidate for treating autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and lupus. Additionally, N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been shown to have anti-tumor and anti-metastatic effects, making it a potential candidate for cancer treatment.
Propiedades
Número CAS |
103040-91-1 |
|---|---|
Nombre del producto |
N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide |
Fórmula molecular |
C10H10N2O2S |
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2S/c1-6(13)11-10-12-8-5-7(14-2)3-4-9(8)15-10/h3-5H,1-2H3,(H,11,12,13) |
Clave InChI |
ZKNFVQNHIHCHEW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC2=C(S1)C=CC(=C2)OC |
SMILES canónico |
CC(=O)NC1=NC2=C(S1)C=CC(=C2)OC |
Sinónimos |
Benzothiazole, 2-acetamido-5-methoxy- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



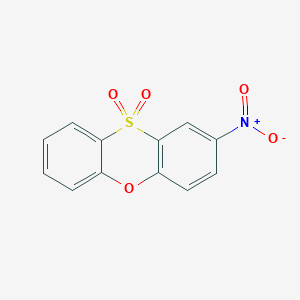

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester](/img/structure/B17470.png)
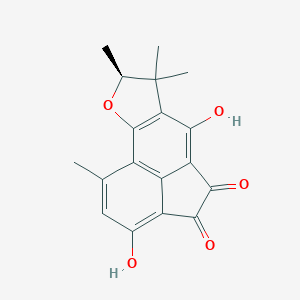

![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)


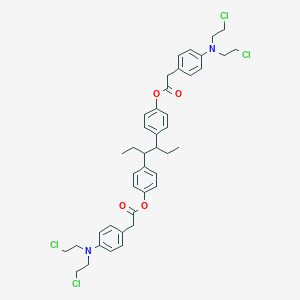
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride](/img/structure/B17486.png)

